6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
“6-Methoxy-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the formula C₁₁H₈F₃NO . It is a derivative of quinoline, substituted with methoxy, hydroxyl, and trifluoromethyl groups .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxy-aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a reaction with polyphosphoric acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a methoxy group attached to the 6th carbon, a trifluoromethyl group attached to the 2nd carbon, and a hydroxyl group attached to the 4th carbon .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For instance, one synthesis method involves the reaction of 4-methoxy-aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a reaction with polyphosphoric acid .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 243.18 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 0.104 mg/ml .Scientific Research Applications
Photochemical Applications
- One-step Formation of Furo[3,2-c]quinolin-4(5H)-ones : A study by Suginome et al. (1991) demonstrated the formation of furo[3,2-c]quinolin-4(5H)-ones using a one-step photoaddition process involving methoxy-substituted 4-hydroxyquinolin-2-one and alkenes (Suginome et al., 1991).
Anticancer Activity
- Synthesis and Anticancer Activity of Quinolin-4-one Analogs : Chen et al. (2011) synthesized and evaluated 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones for their anticancer activity, showing promising results against specific cancer cell lines (Chen et al., 2011).
Antiviral Applications
- Anti-Hepatitis B Virus Evaluation : Liu et al. (2015) synthesized novel 7‐methoxy‐3‐heterocyclic quinolin‐6‐ol derivatives that showed potent anti-hepatitis B virus activities (Liu et al., 2015).
Antimicrobial Activity
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents : Holla et al. (2006) explored the antimicrobial potential of compounds derived from 4-hydrazino-8-(trifluoromethyl)quinoline (Holla et al., 2006).
Photophysical and Binding Properties
- Biomolecular Binding Properties of Quinolines : A study by Bonacorso et al. (2018) focused on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysical and biomolecular binding properties (Bonacorso et al., 2018).
Antimalarial Activity
- Antimalarial Properties : Lamontagne et al. (1989) synthesized 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials (Lamontagne et al., 1989).
properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDJBZPTTUUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299224 | |
Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1701-21-9 | |
Record name | 6-Methoxy-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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